

Spectroscopic Profile of N-Cbz-L-Cysteine: A Technical Guide

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Compound of Interest

Compound Name: N-Cbz-L-Cysteine

Cat. No.: B1617047

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Cbz-L-Cysteine** (CAS 53907-29-2), a crucial building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **N-Cbz-L-Cysteine**, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of **N-Cbz-L-Cysteine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35	m	-	C ₆ H ₅ (aromatic)
5.10	s	-	CH ₂ (benzylic)
4.55	m	-	α -CH
3.00	m	-	β -CH ₂
1.70	t	8.5	SH

Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data of **N-Cbz-L-Cysteine**

Chemical Shift (δ) ppm	Assignment
174.5	C=O (carboxyl)
156.0	C=O (carbamate)
136.0	C (aromatic, quaternary)
128.5	CH (aromatic)
128.0	CH (aromatic)
67.5	CH ₂ (benzylic)
56.5	α -CH
28.0	β -CH ₂

Note: Spectra acquired in CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).

Table 3: IR Spectroscopic Data of **N-Cbz-L-Cysteine**

Wavenumber (cm ⁻¹)	Assignment
3300-2500	O-H stretch (carboxylic acid)
3300	N-H stretch (carbamate)
3030	C-H stretch (aromatic)
2940	C-H stretch (aliphatic)
2570	S-H stretch
1710	C=O stretch (carboxylic acid)
1690	C=O stretch (carbamate)
1520	N-H bend
1250	C-O stretch

Note: Spectrum acquired using KBr pellet.

Table 4: Mass Spectrometry Data of **N-Cbz-L-Cysteine**

m/z	Relative Intensity (%)	Assignment
256	15	[M+H] ⁺
162	20	[M - C ₆ H ₅ CH ₂ O] ⁺
108	100	[C ₆ H ₅ CH ₂ O] ⁺
91	80	[C ₇ H ₇] ⁺

Note: Data obtained via Electrospray Ionization (ESI).

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **N-Cbz-L-Cysteine** in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) at a concentration of approximately 10-20 mg/mL is prepared. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans are accumulated, and for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

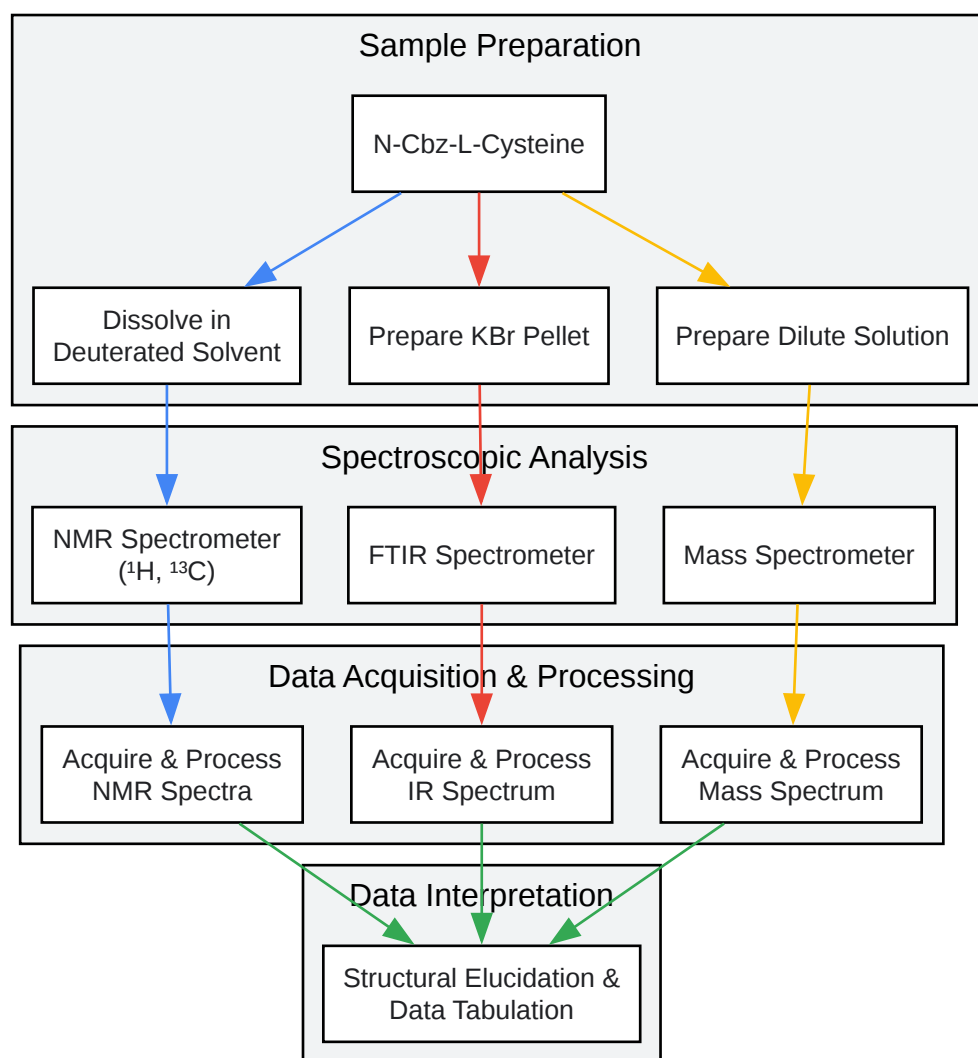
A small amount of **N-Cbz-L-Cysteine** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of **N-Cbz-L-Cysteine** is prepared in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) to promote ionization. The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrum is acquired in positive or negative ion mode, depending on the desired information. The instrument is calibrated using a known standard to ensure mass accuracy.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-Cbz-L-Cysteine**.



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Caption: General workflow for the spectroscopic analysis of **N-Cbz-L-Cysteine**.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Cbz-L-Cysteine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617047#spectroscopic-data-of-n-cbz-l-cysteine-nmr-ir-ms\]](https://www.benchchem.com/product/b1617047#spectroscopic-data-of-n-cbz-l-cysteine-nmr-ir-ms)

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